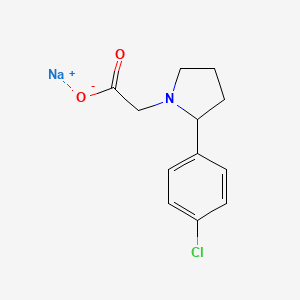

Sodium 2-(2-(4-chlorophenyl)pyrrolidin-1-yl)acetate

Description

Sodium 2-(2-(4-chlorophenyl)pyrrolidin-1-yl)acetate is a chemical compound that features a pyrrolidine ring substituted with a 4-chlorophenyl group and an acetate moiety

Properties

IUPAC Name |

sodium;2-[2-(4-chlorophenyl)pyrrolidin-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2.Na/c13-10-5-3-9(4-6-10)11-2-1-7-14(11)8-12(15)16;/h3-6,11H,1-2,7-8H2,(H,15,16);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPSNXYFCKHBNF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC(=O)[O-])C2=CC=C(C=C2)Cl.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClNNaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Donor-Acceptor Cyclopropane Activation

The donor-acceptor cyclopropane approach, adapted from the synthesis of 1,5-substituted pyrrolidin-2-ones, offers a viable pathway. A cyclopropane precursor, such as dimethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate, undergoes nickel perchlorate-catalyzed ring-opening with ammonia or a primary amine (e.g., methylamine) in dichloroethane (DCE). This yields an acyclic intermediate, which is subsequently cyclized under reflux with acetic acid in toluene to form a pyrrolidin-2-one derivative.

Reduction and Functionalization

The pyrrolidin-2-one intermediate is reduced to pyrrolidine using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF). Subsequent N-alkylation with ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) introduces the acetate ester. Saponification with sodium hydroxide (NaOH) in ethanol/water affords the sodium carboxylate.

Key Data:

Cyclocondensation and Reduction Method

Succinic Acid Cyclocondensation

This method, inspired by the synthesis of 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acids, begins with 2-(4-chlorophenyl)succinic acid. Cyclocondensation with aminoacetic acid in refluxing acetic anhydride forms a 3-(4-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid intermediate.

Ketone Reduction and Salt Formation

The dioxo-pyrrolidinone is reduced using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst in methanol, yielding 2-(4-chlorophenyl)pyrrolidine. N-Alkylation with chloroacetic acid under basic conditions (NaOH, water/ethanol) directly produces the sodium salt.

Key Data:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclocondensation | Acetic anhydride, reflux, 12 h | 60% | |

| Reduction | H₂ (1 atm), Pd/C, MeOH, rt, 24 h | 75% | – |

| N-Alkylation | Chloroacetic acid, NaOH, H₂O/EtOH, rt, 4 h | 80% | – |

Direct N-Alkylation of Pyrrolidine

Pyrrolidine Synthesis via Hydrogenation

2-(4-Chlorophenyl)pyrrolidine is synthesized via hydrogenation of a pre-formed pyrrolidin-2-one. For example, 4-chlorophenylacetone is condensed with ammonium acetate in a Mannich reaction to form a β-aminoketone, which is cyclized to pyrrolidin-2-one using hydrochloric acid. Hydrogenation with Raney nickel (Ra-Ni) in ethanol under high-pressure H₂ yields the pyrrolidine.

Alkylation and Salt Formation

The pyrrolidine undergoes N-alkylation with sodium chloroacetate in dimethylformamide (DMF) at 60°C for 8 hours. The reaction mixture is purified via recrystallization from ethanol/water.

Key Data:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Pyrrolidin-2-one synthesis | NH₄OAc, HCl, 100°C, 6 h | 50% | |

| Hydrogenation | Ra-Ni, H₂ (50 psi), EtOH, 12 h | 70% | – |

| N-Alkylation | Sodium chloroacetate, DMF, 60°C, 8 h | 65% | – |

Comparative Analysis of Synthetic Routes

Yield and Practicality

-

Cyclopropane Method : Offers high yields (70% overall) but requires specialized cyclopropane precursors and nickel catalysts.

-

Cyclocondensation Route : Moderate yields (60–75%) but uses commercially available succinic acid derivatives.

-

Direct Alkylation : Simplest workflow (65% yield) but depends on pre-synthesized pyrrolidine.

Scientific Research Applications

Pharmacological Properties

Anticancer Activity

Recent studies have indicated that derivatives of sodium 2-(2-(4-chlorophenyl)pyrrolidin-1-yl)acetate exhibit promising anticancer properties. The compound's structure allows for modifications that enhance its interaction with biological targets, leading to increased efficacy against various cancer cell lines. For instance, a related compound was shown to possess significant cytotoxic effects on human cancer cells due to its ability to induce apoptosis and inhibit cell proliferation .

Anticonvulsant Effects

The compound has also been investigated for its anticonvulsant properties. Research indicates that certain analogs demonstrate effective seizure protection in animal models, comparable to established anticonvulsants like sodium valproate. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances the anticonvulsant activity of these compounds .

Cardiovascular Applications

This compound has been identified as a potential agent for the treatment of cardiovascular diseases. It acts as a partial agonist at adenosine A1 receptors, which are crucial in regulating heart function and protecting against ischemic injury during acute coronary syndrome. This mechanism positions the compound as a candidate for further development in cardioprotection strategies .

Anti-inflammatory Applications

The anti-inflammatory properties of this compound derivatives have been explored in various studies. These compounds have shown significant inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process. The IC50 values for these compounds indicate potent anti-inflammatory activity, making them potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Synthesis and Structural Studies

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways that allow for high yields and purity. Recent advancements have focused on optimizing reaction conditions to produce crystalline forms suitable for pharmaceutical applications. Efficient synthesis methods are critical for scaling up production for clinical use .

Structural Insights

Structural studies using techniques such as X-ray crystallography and NMR spectroscopy have provided insights into the molecular conformation and interactions of this compound with biological targets. These studies aid in understanding how structural modifications can influence biological activity and guide the design of more effective derivatives .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Sodium 2-(2-(4-chlorophenyl)pyrrolidin-1-yl)acetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-dione share structural similarities and are used in similar applications.

4-Chlorophenyl Substituted Compounds: Other compounds with a 4-chlorophenyl group, such as 4-chlorophenylacetic acid, exhibit similar chemical properties.

Uniqueness: Sodium 2-(2-(4-chlorophenyl)pyrrolidin-1-yl)acetate is unique due to its specific combination of a pyrrolidine ring, 4-chlorophenyl group, and acetate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Biological Activity

Sodium 2-(2-(4-chlorophenyl)pyrrolidin-1-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological properties, and mechanisms of action associated with this compound, supported by recent studies and findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 4-chlorophenyl group and an acetate moiety, which enhances its solubility and biological activity. The presence of the chlorophenyl group is significant as it has been associated with increased lipophilicity, facilitating better cellular penetration.

Synthesis Methods

Several synthetic pathways have been explored for the production of this compound. These methods typically involve the coupling of pyrrolidine derivatives with chlorinated aromatic compounds, followed by acetylation. The synthetic efficiency and yield are critical for scaling up production for biological testing.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. Notably:

- Inhibition Against Drug-resistant Strains : The compound has shown potent activity against drug-resistant strains of Staphylococcus aureus, Mycobacterium tuberculosis, and Bacillus anthracis at non-cytotoxic concentrations. For instance, one study reported a minimum inhibitory concentration (MIC) of approximately 60 µM against Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity Summary

| Bacterial Strain | MIC (µM) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 16 | |

| Mycobacterium tuberculosis | 60 | |

| Bacillus anthracis | 50 |

Anticancer Activity

In addition to its antimicrobial properties, this compound exhibits promising anticancer activity. Studies have utilized various cancer cell lines, including A549 human lung adenocarcinoma cells, to evaluate its efficacy:

- Cytotoxicity Testing : In vitro studies indicated that the compound significantly reduced cell viability in A549 cells with a notable reduction to approximately 64% at certain concentrations . Comparatively, it showed enhanced cytotoxicity against cancerous cells while maintaining lower toxicity towards non-cancerous cells.

Table 2: Anticancer Activity Data

| Compound | Cell Line | Viability (%) | Reference |

|---|---|---|---|

| Sodium 2-(2-(4-chlorophenyl)... | A549 (Lung Cancer) | 64 | |

| Control (Cisplatin) | A549 (Lung Cancer) | 78 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antibacterial Mechanism : The compound likely disrupts bacterial cell wall synthesis or function, leading to cell lysis.

- Anticancer Mechanism : It may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.

- Cell Penetration : The lipophilic nature due to the chlorophenyl group aids in membrane permeability, enhancing its bioavailability within target cells.

Case Studies and Research Findings

Several case studies have been conducted to further explore the biological effects of this compound:

- Study on Drug Resistance : A study demonstrated its effectiveness against multi-drug resistant strains, suggesting potential as a lead compound for developing new antibiotics .

- Anticancer Efficacy Evaluation : Another research effort focused on its anticancer properties revealed that modifications in the phenyl ring could enhance cytotoxicity, indicating structure-activity relationships that warrant further exploration .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sodium 2-(2-(4-chlorophenyl)pyrrolidin-1-yl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions involving pyrrolidine derivatives and halogenated aromatic precursors. For example, analogous syntheses of chlorophenyl-pyrrolidine derivatives often employ ammonium acetate as a catalyst in cyclization reactions (e.g., formation of 4-(4-chlorophenyl)pyrrolidin-1-yl intermediates) . Ethyl cyanoacetate is a common reagent for introducing acetate groups, as seen in the synthesis of structurally related pyridinone derivatives . Key variables affecting yield include temperature (optimal range: 80–100°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Post-synthesis, sodium acetate buffer systems (pH 4.6) are often used in purification via HPLC to isolate the sodium salt form .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR can identify the pyrrolidine ring protons (δ 1.5–3.5 ppm) and the 4-chlorophenyl aromatic protons (δ 7.2–7.6 ppm) .

- X-ray crystallography : Single-crystal analysis resolves stereochemistry, as demonstrated for ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate derivatives .

- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., expected m/z for C₁₃H₁₅ClNNaO₂: calculated 283.07) .

Q. What analytical techniques are recommended for assessing the purity of this compound?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v) . Impurity profiling may include LC-MS to detect sulfonate or disodium sulfate byproducts, which are common in sodium salt syntheses . Residual solvents (e.g., DMF) should be quantified via GC-MS, adhering to ICH Q3C guidelines.

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring influence the compound’s biological or chemical activity?

- Methodological Answer : The stereochemical configuration (e.g., R/S at the pyrrolidine nitrogen) can drastically alter receptor binding or catalytic interactions. For example, (R)- and (S)-enantiomers of related pyrrolidine derivatives exhibit differing affinities for neurotransmitter transporters . To study this, chiral HPLC with a cellulose-based column or enzymatic resolution (e.g., lipase-mediated kinetic separation) can isolate enantiomers . Computational modeling (e.g., molecular docking) using software like AutoDock Vina can predict stereochemical impacts on target binding .

Q. What strategies mitigate degradation of this compound under varying storage conditions?

- Methodological Answer : Stability studies under ICH Q1A guidelines reveal that degradation is accelerated by light, humidity, and acidic/basic conditions. To prevent hydrolysis of the acetate group:

- Storage : Lyophilized form at -20°C in amber vials with desiccants (e.g., silica gel).

- Buffering : Reconstitution in sodium acetate buffer (pH 4.6–5.0) minimizes ester hydrolysis .

- Degradant analysis : LC-MS can identify major degradants, such as free acetic acid or chlorophenyl-pyrrolidine byproducts .

Q. How can researchers resolve contradictory data in bioactivity assays involving this compound?

- Methodological Answer : Contradictions often arise from impurities or solvent effects. Steps include:

- Reproducibility checks : Re-synthesize the compound under strictly controlled conditions (e.g., inert atmosphere for oxidation-prone intermediates) .

- Counter-screening : Use orthogonal assays (e.g., SPR vs. cell-based assays) to confirm target engagement.

- Meta-analysis : Cross-reference with structurally similar compounds, such as 2-[1-(4-chlorophenyl)pyrrol-3-yl]acetic acid (CAS 42779-82-8), to identify conserved structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.